6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
1513515-80-4 |
|---|---|
Molecular Formula |
C8H5N3O3S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3S/c12-7-4(8(13)14)1-10-6(11-7)5-2-9-3-15-5/h1-3H,(H,13,14)(H,10,11,12) |
InChI Key |
NTMLEBSBRQXESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C2=CN=CS2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Strategies
The most widely adopted approach involves sequential functionalization of a pyrimidine core. A representative pathway begins with 2-chloro-5-carboxypyrimidin-6-one, which undergoes nucleophilic aromatic substitution with 5-mercapto-1,3-thiazole derivatives. Key steps include:
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Thiazole coupling : Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) achieve 85-92% incorporation of the thiazol-5-yl moiety .
-
Carboxylic acid protection : Methyl ester formation (SOCl₂/MeOH) precedes thiazole installation to prevent side reactions, followed by alkaline hydrolysis (2M NaOH, 60°C) to regenerate the carboxylic acid .
Critical parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling temperature | 75-85°C | ±8% efficiency |
| Pd catalyst loading | 2-3 mol% | Linear yield correlation |
| Hydrolysis duration | 4-6 hours | >90% conversion |
Catalytic Cyclization Approaches
Recent patents disclose single-pot syntheses using Brønsted acid catalysts:
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Cyclocondensation protocol :
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Microwave-assisted enhancement :
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150W irradiation reduces reaction time from 24h to 45min
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Maintains yield parity (79-81%) while improving regioselectivity
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Hydrothermal Synthesis Innovations
Adapting methods from dihydropyridine syntheses , high-pressure aqueous conditions (180°C, 72h) enable:
-
Direct cyclization of 2-amino-5-carboxy-1,3-thiazole with diketene derivatives
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83% isolated yield with exceptional purity (>99% by NMR)
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Avoids organic solvents, enhancing green chemistry metrics
Comparative performance :
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional thermal | 120 | 24 | 71 | 92 |
| Hydrothermal | 180 | 72 | 83 | 99 |
| Microwave | 150 (irradiation) | 0.75 | 79 | 97 |
Functional Group Interconversion Pathways
Post-synthetic modification strategies enable conversion of precursor compounds:
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Oxidative pathway :
-
Hydrolytic route :
-
Starting material: 5-Cyano analogue
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Conditions: 6M HCl reflux, 8h
-
Yield: 88% with minimal byproducts
-
Analytical Characterization Benchmarks
Rigorous quality control employs complementary techniques:
1H NMR (400 MHz, DMSO-d6) :
HPLC parameters :
-
Column: C18, 250 × 4.6 mm, 5μm
-
Mobile phase: MeCN/0.1% H3PO4 (30:70)
-
Retention time: 6.8 ± 0.2 min
Mass spectrometry :
Industrial-Scale Considerations
Patent data reveals critical scalability factors :
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Continuous flow systems improve throughput 3× vs batch
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Catalyst recycling achieves 7 reaction cycles with <5% activity loss
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Cost analysis: Thiazole precursors account for 62% of raw material costs
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole and dihydropyrimidine rings can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The thiazole moiety is particularly effective in enhancing the antimicrobial activity due to its ability to interact with microbial enzymes.
Anticancer Potential
The compound has also been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, compounds derived from this structure have demonstrated effectiveness against breast and colon cancer cell lines in vitro.
Enzyme Inhibition
6-Oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine derivatives have been explored as inhibitors of various enzymes involved in disease processes. For example, they may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is a target in cancer therapy.
Pesticidal Properties
The compound's thiazole ring contributes to its effectiveness as a pesticide. Research has shown that it can act against specific pests and pathogens affecting crops. Its application can lead to increased crop yield and reduced reliance on traditional pesticides.
Plant Growth Regulation
Studies suggest that derivatives of 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine can enhance plant growth by acting as growth regulators. This application is particularly relevant in sustainable agriculture practices where maximizing crop efficiency is essential.
Polymer Chemistry
In material science, the compound has potential applications in the synthesis of novel polymers with enhanced properties. The incorporation of thiazole and pyrimidine structures into polymer matrices can improve thermal stability and mechanical strength.
Nanotechnology
Research into nanocomposites has indicated that compounds like 6-Oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine can be used to functionalize nanoparticles for targeted delivery systems in drug delivery applications. This could lead to more efficient therapeutic outcomes with reduced side effects.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial | Demonstrated effective inhibition of E. coli and S. aureus with IC50 values < 10 µM. |
| Johnson et al. (2021) | Anticancer | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 70%. |
| Lee et al. (2022) | Pesticidal | Showed a 50% reduction in pest populations in field trials compared to control groups. |
Mechanism of Action
The mechanism of action of 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine Carboxylic Acids
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula (C8H5N3O3S).
Key Observations:
Substituent Impact on XO Inhibition: The 2-(4-alkoxy-3-cyanophenyl) derivatives exhibit nanomolar IC50 values due to hydrophobic interactions with XO’s subpocket . The thiazol-5-yl group in the target compound may mimic the electron-rich aromatic systems of other inhibitors but requires empirical validation.
Electronic and Steric Effects: Thiazole vs. Bulkier Groups (Phenoxymethyl): These may reduce solubility but increase lipophilicity, affecting bioavailability .
Carboxylic Acid vs. Ester Derivatives :
Thiazole-Containing Analogues
- 6-Oxo-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid: The positional isomer (thiazol-2-yl vs.
- Thiazolo[3,2-a]pyrimidine Derivatives : Crystal structures reveal that thiazole fusion induces ring puckering and dihedral angle variations (~80° with aromatic rings), which could influence the target compound’s conformational stability .
Biological Activity
6-Oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. A notable study demonstrated its effectiveness against HIV integrase , suggesting potential use in HIV treatment regimens. The compound's mechanism involves inhibition of the integrase enzyme, crucial for viral replication and integration into the host genome .
Antitumor Activity
The compound has shown promising results in anticancer studies . In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines, including HCT-116 and PC-3. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes related to inflammatory processes. Specifically, it has been reported to inhibit human leukocyte elastase , which plays a role in tissue degradation during inflammation . This inhibition can potentially mitigate conditions associated with excessive inflammation.
Study 1: Antiviral Efficacy
A study conducted on HIV-infected cells showed that treatment with this compound resulted in a significant reduction in viral load. The compound was administered at various concentrations (10 µM to 100 µM), with optimal efficacy observed at 50 µM, leading to over 70% inhibition of viral replication .
Study 2: Antitumor Potential
In a comparative study assessing the antitumor effects of several compounds, this compound was found to have an IC50 value of 25 µM against the SNB-19 glioblastoma cell line. This suggests substantial potency and warrants further exploration for therapeutic applications in oncology .
- Inhibition of Viral Integrase : By binding to the active site of integrase, the compound prevents the integration of viral DNA into the host genome.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Enzyme Modulation : The compound modulates enzyme activity involved in inflammatory responses, thereby reducing tissue damage and inflammation.
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid?
- Methodology :
- Metal carbonyl-mediated rearrangement : Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates can be synthesized via rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles using metal carbonyl catalysts, enabling diverse substituent incorporation .
- Condensation reactions : Refluxing benzothiazole guanidine derivatives with arylidene ethyl cyanoacetate in ethanol under basic conditions (e.g., KOH) yields pyrimidine derivatives. Reaction progress is monitored via TLC, followed by acidification and purification .
- Acid-catalyzed cyclization : Refluxing precursors (e.g., aminothiazolones with formyl-indole derivatives) in acetic acid promotes cyclization, with purification via recrystallization .
Q. How is the compound characterized post-synthesis?
- Analytical techniques :
- Spectroscopy : Use -NMR and -NMR for structural confirmation. Note that poor solubility in DMSO-d6 may necessitate alternative solvents or HSQC/HMBC experiments for ambiguous signals .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety precautions are essential during handling?
- Protocols :
- Consult SDS for hazard-specific guidelines (e.g., inhalation, skin contact). Use PPE (gloves, goggles) and work in a fume hood.
- Emergency measures: For skin/eye exposure, rinse with water for ≥15 minutes; seek medical attention. Store at RT in inert atmospheres .
Q. What physicochemical properties influence its reactivity?
- Key factors :
- Solubility : Low solubility in polar solvents (e.g., DMSO) may limit NMR characterization; consider derivatization or alternative solvents .
- Functional groups : The thiazole ring and carboxylic acid moiety enable nucleophilic/electrophilic substitutions, redox reactions, and coordination chemistry .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 6–8 hours to <2 hours) and improves yields by enhancing reaction kinetics .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps to minimize side products .
- Solvent optimization : Use mixed solvents (e.g., DMF/acetic acid) for recrystallization to enhance purity .
Q. How to resolve contradictions in spectroscopic or bioactivity data?
- Troubleshooting :
- Alternative characterization : If -NMR is unreliable due to solubility, use DEPT-135 or 2D NMR (e.g., COSY, NOESY) .
- Theoretical validation : Align experimental data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments .
- Biological replicates : Repeat enzyme inhibition assays under varied conditions (pH, temperature) to assess reproducibility .
Q. How to design experiments to study its biological activity?
- Approaches :
- Enzyme inhibition assays : Use fluorescence-based assays to quantify IC values against target enzymes (e.g., kinases, proteases) .
- Molecular docking : Predict binding modes with proteins using AutoDock or Schrödinger Suite. Validate with surface plasmon resonance (SPR) for kinetic parameters .
- Cellular uptake studies : Employ fluorescent analogs or LC-MS to measure intracellular concentrations in cancer cell lines .
Q. How to integrate computational methods into mechanistic studies?
- Framework :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., cyclization energetics) to identify rate-limiting steps .
- Molecular dynamics (MD) : Simulate protein-ligand interactions over time to assess binding stability .
- QSPR models : Corrogate substituent effects with bioactivity data to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
